1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea - 898446-48-5

1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Catalog Number: EVT-2501971
CAS Number: 898446-48-5
Molecular Formula: C18H22ClN3O3S2
Molecular Weight: 427.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea Sulfate Salt (Palosuran)

Compound Description: Palosuran (ACT-058362) is a potent and specific antagonist of the human urotensin-II receptor (UT receptor). It demonstrates high affinity in the low nanomolar range and exhibits a competitive mode of antagonism, albeit only after prolonged incubation times. [] Palosuran effectively inhibits urotensin-II-induced calcium mobilization and mitogen-activated protein kinase phosphorylation. [] Notably, it exhibits significantly lower inhibitory potency on the rat UT receptor compared to the human UT receptor. [] In vivo studies demonstrate that intravenous administration of Palosuran effectively prevents the no-reflow phenomenon following renal artery clamping in rats, without affecting blood pressure. [] It also prevents subsequent acute renal failure development and histological consequences of ischemia. [] This in vivo efficacy of Palosuran highlights the role of endogenous urotensin-II in renal ischemia, suggesting its potential as a selective renal vasodilator for various renal diseases. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. [] CB1R plays a significant role in regulating feeding and appetite, with implications for the treatment of obesity. []

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a CB1 receptor antagonist/inverse agonist. In electrophysiological studies in the cerebellum, AM251 was observed to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) beyond control levels. [] This effect was reversed by PSNCBAM-1, a CB1 receptor allosteric antagonist. [] Pretreatment with PSNCBAM-1 also attenuated the effects of AM251, demonstrating its ability to modulate CB1 receptor ligand functional efficacy. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A)

Compound Description: SR141716A, also known as rimonabant, acts as a CB1 receptor antagonist/inverse agonist. While it demonstrated clinical efficacy in weight reduction, it was withdrawn from the market in 2008 due to severe psychiatric side effects. [, ] These effects are attributed to its antagonism of central nervous system CB1 receptors. []

5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide (ORG27569)

Compound Description: ORG27569 is an extensively studied allosteric modulator of the CB1 receptor. [, , ] It exhibits a complex pharmacological profile, increasing the binding affinity of orthosteric agonists like CP55,940 while acting as a noncompetitive antagonist in functional assays. [] ORG27569 has been shown to decrease basal signaling, acting as an inverse agonist for the G protein-mediated signaling pathway. [] Studies suggest that its binding to the CB1 receptor induces a conformational change that enhances agonist affinity for the orthosteric binding site but ultimately hinders receptor activation. [, ]

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is a well-characterized allosteric antagonist of the CB1 receptor known to be associated with hypophagic effects in vivo. [] It demonstrates noncompetitive antagonism in [35S]GTPγS binding studies, exhibiting higher potency against the CB receptor agonist CP55940 than for WIN55. [] Electrophysiological studies show that PSNCBAM-1 pretreatment reveals agonist-dependent functional antagonism, effectively abolishing CP55940-induced reductions in mIPSC frequency but having no clear effect on WIN55 actions. [] It also reverses the increase in mIPSC frequency caused by AM251, a CB1 antagonist/inverse agonist, beyond control levels and attenuates AM251 effects. [] These findings suggest PSNCBAM-1's potential as a viable therapeutic alternative to orthosteric CB1 antagonists/inverse agonists in treating CNS diseases. []

1-(3-chlorophenyl)-3,3-bis(pyridine-2-yl)urea (CID2876053)

Compound Description: CID2876053 is a known compound with affinity for the PMM2 enzyme, which is crucial for converting mannose-6-phosphate into mannose-1-phosphate. [] Deficiencies in PMM2 function lead to the autosomal recessive disorder phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG). []

6-chloro-4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)-1H-quinolin-2-one (CHEMBL1491007)

Compound Description: CHEMBL1491007 is identified as a potential lead compound for treating PMM2-CDG. [] Computational studies, including molecular docking, molecular dynamics simulation, and MMPBSA analysis, show that it exhibits strong binding affinity with specific PMM2 mutants (I132N and I132T). []

5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]-N-(piperidin-4-ylmethyl)pyridin-2-amine (CHEMBL3653029)

Compound Description: Similar to CHEMBL1491007, CHEMBL3653029 is another potential lead compound identified for treating PMM2-CDG. [] It demonstrates strong binding affinity for the F183S mutant of the PMM2 enzyme, as revealed by computational studies. []

1-[(2-methylbenzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl) urea (S07662)

Compound Description: S07662 is a novel human CAR inverse agonist. It effectively suppresses human CAR activity, recruits the corepressor NCoR in cell-based assays, and attenuates the phenytoin- and CITCO-induced expression of CYP2B6 mRNA in human primary hepatocytes. [] S07662 holds promise as a valuable chemical tool for investigating human CAR biological functions and a starting point for developing new drugs for various conditions related to the receptor. []

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

Compound Description: This compound acts as a competitive inhibitor of ERAP1 aminopeptidase activity. [] ERAP1 is an endoplasmic reticulum-resident zinc aminopeptidase that plays a critical role in the immune system by trimming peptides for loading onto major histocompatibility complex (MHC-I) proteins. []

1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2)

Compound Description: Compound 2, like Compound 1, functions as a competitive inhibitor of ERAP1 aminopeptidase activity. [] It also demonstrates the ability to inhibit antigen presentation in cellular assays. []

6-Methyl-2-oxo-N-(4-(Piperidin-1-yl)phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives

Compound Description: This series of Biginelli dihydropyrimidines was synthesized and screened for potential antimicrobial, antifungal, and antimalarial activities. []

1-(2-(1H-benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b)

Compound Description: 7b exhibited higher cytotoxicity in the MCF-7 breast cancer cell line (IC50 of 25.8 µM) compared to the MDA-MB-231 cell line. [] Further investigation revealed that 7b induced apoptosis in MCF-7 cells through caspase-3/7 activation. [] This finding suggests that 7b holds potential as a candidate for inducing apoptosis in different genotypic breast cancer cell lines. []

4-(1H-benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)

Compound Description: Similar to 7b, 5d displayed higher cytotoxicity in the MCF-7 breast cancer cell line (IC50 of 48.3 µM) compared to the MDA-MB-231 cell line. [] 5d also induced apoptosis in MCF-7 cells through caspase-3/7 activation. [] This suggests that 5d, like 7b, might be a potential candidate for inducing apoptosis in different breast cancer cell line genotypes. []

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

Compound Description: [18F]NIDA-42033 is a radiolabeled compound synthesized for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography. []

4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines

Compound Description: This series of compounds, including specific examples like compound 9, 17a-d, 10a,b, and 18a, were synthesized and investigated for their 5-HT2 antagonist activity. [] Several members of this series displayed potent 5-HT2 antagonist activity in vitro. []

N-((R,S,)-2-benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1- oxopropyl)-L-phenylalanine benzyl ester (RB 101)

Compound Description: RB 101 is a complete inhibitor of the enkephalin-catabolizing enzymes. Systemic administration of RB 101 induces naloxone-reversible antinociceptive responses in rat tail-flick and mouse hot-plate tests. []

Relevance: While RB 101 is not directly structurally related to 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, the research highlights the interplay between endogenous enkephalins and CCK receptors in pain perception. [] Given that the target compound contains a piperidine ring, a structure commonly found in opioid-related compounds, further investigation into its potential effects on opioid-related pathways might be warranted.

N-(4-chloro-2-trifluoroacetylphenyl)-aminothiazole Derivatives

Compound Description: These compounds were synthesized and screened for their in vitro antibacterial and antifungal activity. [] Compounds 5b, 5f, 5g, 5h, and 5j demonstrated promising antibacterial and antifungal activity. []

3-piperidinyl-1,3,4-oxadiazole Derivatives

Compound Description: This series of compounds, specifically those represented by the general structure 7a-q, was designed and synthesized to evaluate new drug candidates for Alzheimer's disease. [] The compounds were screened for acetylcholinesterase (AChE) enzyme inhibition activity and assessed for their hemolytic activity to evaluate their suitability as new drug candidates. []

N-ethyl, N-benzyl and N-benzoyl-3-indolyl Heterocycles

Compound Description: This series of compounds includes various pyrimidine, cyclohexanone, indazole, pyrazole, and isoxazole derivatives synthesized from 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones. [] These compounds were tested for their antimicrobial and anti-cancer activities. [] Compound 11b demonstrated significant activity against Candida albicans. [] Several pyrimidine derivatives (5a, b-7a, b, 8a, b-10a, b, and 11a, b-13a, b) exhibited promising in vitro antiproliferative activity against HEPG2, MCF7, and HCT-116 cancer cell lines. [] Notably, compound 11a demonstrated high activity with an IC50 of 0.7 μmol L-1. []

3-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-1-[6-(difluoromethoxy)pyridin-3-yl]urea (RTI1092769)

Compound Description: RTI1092769 is a recently developed pyrazole-based weak inverse agonist/antagonist of CB1 with limited brain exposure. [] It demonstrates promising therapeutic potential for metabolic syndrome (MetS) and related complications. [] In obese mice on a high-fat diet, RTI1092769 effectively inhibited weight gain and improved glucose utilization. [] It also significantly reduced hepatic triglyceride content and steatosis, leading to improvements in biomarkers associated with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). []

Properties

CAS Number

898446-48-5

Product Name

1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea

Molecular Formula

C18H22ClN3O3S2

Molecular Weight

427.96

InChI

InChI=1S/C18H22ClN3O3S2/c19-14-6-8-15(9-7-14)21-18(23)20-11-10-16-4-1-2-12-22(16)27(24,25)17-5-3-13-26-17/h3,5-9,13,16H,1-2,4,10-12H2,(H2,20,21,23)

InChI Key

XAFJGXGOKACODP-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.